Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate
Description
Systematic IUPAC Name and CAS Registry Analysis
The compound Methyl 5-oxo-1-thioxo-4,5-dihydrothiazolo[3,4-a]quinazoline-3-carboxylate is systematically named according to IUPAC rules, reflecting its fused heterocyclic framework and substituents. The IUPAC name derives from the parent thiazolo[3,4-a]quinazoline system, which consists of a thiazole ring fused to a quinazoline backbone. Key functional groups include:
- A thioxo group (S=O) at position 1.
- A 5-oxo substituent on the dihydroquinazoline moiety.
- A methyl carboxylate group at position 3.
The CAS Registry Number 443107-42-4 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar derivatives, such as those with alternate substituents on the quinazoline or thiazole rings.
Molecular Formula and Weight Calculations
The molecular formula C₁₂H₈N₂O₃S₂ was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is 292.33 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 8 | 1.008 | 8.064 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 2 | 32.07 | 64.14 |
| Total | 292.33 |
The methyl carboxylate group contributes to the compound’s polarity, while the sulfur atoms in the thiazole and thioxo groups influence its electronic properties.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary method for resolving the three-dimensional structure of crystalline compounds. While specific XRD data for this compound are not publicly available, analogous thiazoloquinazolines exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating:
| Parameter | Value |
|---|---|
| a (Å) | 10.2–12.5 |
| b (Å) | 7.8–9.1 |
| c (Å) | 14.3–16.0 |
| β (°) | 95–105 |
| Z | 4 |
The fused thiazoloquinazoline core likely adopts a planar conformation , stabilized by π-π stacking interactions between aromatic rings. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups may further stabilize the lattice.
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits thione-thiol tautomerism due to the thioxo group (S=O) at position 1. Under specific conditions, this group can tautomerize to a thiol (-SH), altering the electronic distribution within the heterocyclic system. Resonance stabilization plays a critical role in the compound’s stability:
- Quinazoline Ring : The conjugated π-system delocalizes electrons across the nitrogen atoms, reducing reactivity.
- Thiazole Ring : Sulfur’s electronegativity enhances resonance with the adjacent nitrogen, stabilizing the thioxo group.
- Carboxylate Group : The ester’s carbonyl oxygen participates in resonance with the adjacent carbonyl, further rigidifying the structure.
The equilibrium between tautomeric forms is influenced by solvent polarity and temperature, with the thione form predominating in nonpolar environments.
Properties
IUPAC Name |
methyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S2/c1-17-11(16)8-9-13-10(15)6-4-2-3-5-7(6)14(9)12(18)19-8/h2-5H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCFUFBHSFMIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate typically involves a multi-step process. One common method involves the condensation of methyl-2-isothiocyanatobenzoate with sulfur and cyanoacetamides or cyanoacetic esters. This reaction proceeds through the formation of intermediate thiazole derivatives, which then undergo intramolecular cyclization to form the final thiazoloquinazoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate typically involves a multi-component reaction that includes methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. The reaction conditions often require heating to facilitate the formation of the desired heterocyclic structure. The resulting compound is characterized by various spectroscopic methods such as NMR and mass spectrometry, confirming its molecular structure and purity .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
- In Vitro Studies : The compound was tested against several pathogenic bacteria, showing notable activity comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent:
- Cell Line Studies : In vitro assays using cancer cell lines such as MDA-MB-231 (breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation. The results suggest that it may act through multiple pathways including the modulation of apoptotic markers and cell cycle regulators .
- Comparative Efficacy : When compared to standard chemotherapeutic agents like paclitaxel, the compound exhibited promising anticancer activity with lower cytotoxicity towards normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Thioxo Group | Enhances antimicrobial potency |
| Quinazoline Core | Contributes to anticancer efficacy |
| Methyl Ester | Influences solubility and bioavailability |
Mechanism of Action
The mechanism of action of methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of MALT1 protease, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition disrupts the NF-κB signaling pathway, which is crucial for the proliferation and survival of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline: A closely related compound with similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to inhibit MALT1 protease specifically highlights its potential as a therapeutic agent in cancer treatment .
Biological Activity
Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound is synthesized through a multi-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. The reaction typically occurs in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst at elevated temperatures (around 50°C). The resulting product is characterized by its yellow crystalline form and solubility properties, being soluble in DMSO and DMF but poorly soluble in ethanol and water .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that various synthesized thiazoloquinazoline derivatives showed effective inhibition against a range of bacterial strains. The antimicrobial activity was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests. Notably, compounds with specific substituents on the quinazoline ring exhibited enhanced antibacterial effects .
Ion Channel Modulation
Recent studies have highlighted the potential of this compound derivatives to activate large-conductance voltage- and Ca2+-activated K+ channels. In vitro assays demonstrated that certain derivatives significantly increased channel currents. For instance, a compound with a bromo substituent showed a half-maximal effective concentration (EC50) of 2.89 μM, indicating potent activity as a BK channel opener. This suggests potential applications in treating conditions like overactive bladder (OAB) by modulating ion channel activity .
Structure-Activity Relationship (SAR)
The biological evaluations led to the identification of structure-activity relationships (SAR) that inform the design of more effective derivatives. Variations in substituents on the phenyl ring influenced both the potency and selectivity of the compounds. For example:
| Compound | Substituent | EC50 (μM) | Activity Description |
|---|---|---|---|
| 12h | Bromo | 2.89 | Potent BK channel opener |
| 11b | Methyl | 0.23 | Moderate activity increase |
| 11c | Chloro | 0.84 | Slight activity increase |
This table summarizes some key findings regarding the relationship between chemical structure and biological activity among synthesized derivatives.
Case Studies and Research Findings
Several case studies have examined the efficacy of these compounds in preclinical settings:
- Antimicrobial Efficacy : In one study, selected thiazoloquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation for clinical applications.
- Ion Channel Activation : Another study explored the effects of these compounds on ion channels associated with OAB treatment. The results indicated significant reductions in voiding frequency in hypertensive rat models treated with compound 12h at varying dosages.
Q & A
Basic: What are the optimal synthetic conditions for preparing Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate?
The compound is synthesized via condensation reactions in dimethylformamide (DMF) with triethylamine (TEA) as a base at 50°C for 1 hour . Key steps include:
- Reagent stoichiometry : Use equimolar amounts of starting materials (e.g., carbamoyl derivatives and amines).
- Solvent selection : DMF ensures solubility and facilitates nucleophilic substitution.
- Purification : The product precipitates as yellow crystals after cooling and is washed with ethanol or isopropanol to remove impurities.
- Yield optimization : Heating duration and temperature control (50°C) minimize side reactions like ester hydrolysis .
Basic: How is the structure of this compound confirmed experimentally?
Structural validation relies on multimodal spectroscopic and analytical techniques:
- ¹H-NMR : The aromatic proton at position 9 appears downfield (δ 10.5–11.5 ppm) due to deshielding by the thioxo group. The NH proton (position 4) resonates at δ 11.5–12.5 ppm or exchanges with solvent .
- ¹³C-NMR : Key signals include the thioxo sulfur (CS1, δ ~183 ppm) and ester carbonyl (CO3, δ ~155 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 389 for derivatives) and fragmentation patterns confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 52.43%, H: 3.88%, N: 10.79%) .
Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Contradictions may arise from variations in:
- Microbial strains : Test against standardized strains (e.g., Candida albicans ATCC 10231) and clinical isolates to assess spectrum .
- Assay conditions : Use consistent solvent systems (e.g., DMSO for solubility) and control for solvent toxicity .
- Dosage metrics : Report minimum inhibitory concentrations (MICs) in µg/mL with positive controls (e.g., fluconazole for fungi) .
- Purity verification : Confirm compound purity via HPLC (>95%) to exclude confounding effects from impurities .
Advanced: What computational strategies predict the biological target of this compound?
Molecular docking is a primary tool:
- Target selection : Use enzymes with structural homology to known targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validation : Compare docking scores (binding energy) with known inhibitors and validate via site-directed mutagenesis or enzymatic assays .
- Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability over time (≥50 ns trajectories) .
Basic: What solvent systems are suitable for physicochemical and biological studies of this compound?
- High solubility : DMSO or DMF for stock solutions (10 mM).
- Low solubility : Avoid water or chloroform; use ethanol or isopropanol for dilution in biological assays .
- Stability testing : Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) under storage conditions (4°C, inert atmosphere) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Introduce substituents at position 8 (e.g., methyl ester) to enhance lipophilicity and membrane permeability .
- Bioisosteric replacement : Replace the thioxo group with carbonyl or sulfonyl moieties to modulate electron density and target affinity .
- Activity cliffs : Use 3D-QSAR models to identify critical substituents (e.g., pyrrolidine derivatives improve antifungal activity by 30%) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of DMF vapors .
- Ignition sources : Avoid open flames (P210) due to solvent flammability (DMF flash point: 58°C) .
- Waste disposal : Collect organic waste in halogen-resistant containers .
Advanced: How can researchers address low yields or impurities in scaled-up synthesis?
- Process optimization : Use microwave-assisted synthesis to reduce reaction time and byproducts .
- Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Analytical monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
